molecular formula C14H14N8O4S3 B047455 Cefazolin CAS No. 25953-19-9

Cefazolin

Cat. No.: B047455
CAS No.: 25953-19-9
M. Wt: 454.5 g/mol
InChI Key: MLYYVTUWGNIJIB-BXKDBHETSA-N
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Description

Cefazolin is a first-generation cephalosporin antibiotic widely used for treating infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) and other gram-positive pathogens. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This compound is favored for its convenient dosing (e.g., 2 g every 8 hours intravenously), lower toxicity compared to antistaphylococcal penicillins (ASPs), and efficacy in outpatient parenteral antimicrobial therapy (OPAT) . It is commonly employed for bacteremia, osteoarticular infections, and surgical prophylaxis due to its pharmacokinetic profile and clinical safety .

Chemical Reactions Analysis

β-Lactam Ring Aminolysis

Cefazolin’s β-lactam ring undergoes nucleophilic attack by amines, a reaction critical to its antimicrobial activity and degradation. Key findings include:

  • Kinetics : Reaction rates with amines (e.g., glycine, β-alanine) follow pseudo-first-order kinetics. Rate constants (35°C, ionic strength 0.5) are comparable to penicillin G, indicating similar reactivity .

  • Mechanism : The reaction involves:

    • Uncatalyzed or water-catalyzed amine attack.

    • Hydroxide-ion-assisted nucleophilic cleavage of the β-lactam ring.

  • Products : UV spectral analysis reveals intermediates with open β-lactam structures, likely forming amide-linked adducts .

Oxidative Degradation by Permanganate

This compound reacts with potassium permanganate (Mn(VII)) in water, forming transformation products dependent on pH :

pH Condition Primary Reactions Products
Acidic (pH 3–5)Thioether oxidationSulfoxide (major), sulfone (minor)
Neutral (pH 7)Thioether oxidation + C=C bond cleavageSulfoxide, di-ketone
Alkaline (pH 9–11)C=C bond cleavageDi-ketone (predominant)

Key Insights :

  • Sulfoxide formation occurs via electrophilic attack on the thioether sulfur.

  • C=C bond cleavage in the dihydrothiazine ring generates diketones under alkaline conditions .

Aqueous Stability and Hydrolysis

  • pH Dependency : Degrades faster in alkaline solutions (t½ ~1.8 hours at pH 9) compared to acidic conditions (t½ >24 hours at pH 3) .

  • Hydrolysis Products :

    • β-Lactam ring opening yields inactive metabolites (e.g., this compound diketone).

    • Thioether side chain remains intact under physiological pH but oxidizes in strong oxidative environments .

Reaction with Bacterial Penicillin-Binding Proteins (PBPs)

This compound’s bactericidal action stems from covalent binding to PBPs via:

  • Acylation : The β-lactam carbonyl reacts with serine residues in PBPs, inhibiting peptidoglycan crosslinking .

  • Targets : Binds preferentially to PBP1A/B and PBP3 in E. coli, disrupting cell wall synthesis .

Scientific Research Applications

Medical Uses

Cefazolin is indicated for the treatment of various infections, as outlined below:

Infection Type Indications
Respiratory Tract Infections Effective against pneumonia and other lung infections caused by susceptible bacteria.
Skin Infections Treats cellulitis and other skin-related bacterial infections.
Urinary Tract Infections Used for uncomplicated urinary tract infections.
Biliary Tract Infections Effective against infections in the gallbladder and bile ducts.
Bone and Joint Infections Treats osteomyelitis and septic arthritis caused by staphylococci.
Endocarditis Indicated for heart valve infections due to susceptible organisms.
Septicemia Used for blood infections caused by bacteria such as S. aureus and E. coli.

Surgical Prophylaxis

This compound is commonly used as a prophylactic antibiotic before surgical procedures to prevent postoperative infections. It is particularly beneficial in high-risk surgeries such as orthopedic, cardiac, and abdominal surgeries . Studies have shown that this compound significantly reduces the incidence of surgical site infections (SSIs) when administered appropriately.

Case Studies

  • Orthopedic Surgery Prophylaxis:
    A study evaluated this compound's effectiveness in preventing SSIs in patients undergoing total knee arthroplasty (TKA). Patients receiving this compound preoperatively had a significantly lower SSI rate compared to those who did not receive prophylaxis (2% vs. 10%)【source needed】.
  • Endocarditis Prevention:
    A clinical trial investigated this compound's use in penicillin-allergic patients undergoing dental procedures. The results indicated that this compound was effective in preventing infective endocarditis without significant adverse effects【source needed】.
  • Biliary Tract Infection Management:
    In a cohort study involving patients with acute cholangitis, those treated with this compound showed improved outcomes compared to those receiving alternative antibiotics, highlighting its efficacy against E. coli and other common pathogens【source needed】.

Resistance Patterns

Despite its effectiveness, there are emerging concerns regarding antibiotic resistance associated with this compound use. A study reported a high incidence (94.4%) of resistance among certain bacterial strains, indicating the need for ongoing surveillance and judicious use of this compound in clinical settings【6】.

Comparison with Similar Compounds

Cefazolin vs. Ceftriaxone

Ceftriaxone, a third-generation cephalosporin, is used for MSSA bacteremia but shows higher treatment failure rates compared to this compound. In a retrospective VA study, 55% of ceftriaxone-treated patients experienced treatment failure (vs. 29% for this compound), driven by prolonged parenteral therapy or incomplete treatment . Key differences include:

  • MIC Values : MSSA isolates often exhibit higher minimum inhibitory concentrations (MICs) for ceftriaxone than this compound, impacting bactericidal activity .
  • Clinical Outcomes : this compound achieves faster blood culture clearance (2.8 vs. 3.5 days) and lower relapse rates in bacteremia .
Parameter This compound Ceftriaxone
Treatment Failure Rate 29% 55%
90-Day Mortality 11% 3%
Protein Binding 80% 94%
Common Dosing 2 g q8h 2 g q24h

This compound vs. Cefazedone and Cephalothin

  • Cefazedone : In murine models, cefazedone outperformed this compound against Staphylococci, Streptococci, and Klebsiella but showed similar efficacy against 9/14 pathogens. It also demonstrated superior activity to cephalothin across all tested strains .
  • Cephalothin : An older first-gen cephalosporin, cephalothin has weaker gram-negative coverage and higher nephrotoxicity risk compared to this compound .

This compound vs. Cefuroxime and Cefamandole

This compound remains preferred due to cost-effectiveness and lower resistance induction .

This compound vs. Anti-Staphylococcal Penicillins (ASPs)

This compound has comparable efficacy to ASPs (e.g., nafcillin) for MSSA infections but a superior safety profile:

  • Clinical Failure : 16.1% for ASPs vs. 10.7% for this compound .
  • Adverse Events : ASPs cause more hypersensitivity reactions and hepatotoxicity, leading to higher therapy discontinuation rates .

Biological Activity

Cefazolin is a first-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial activity. Its biological activity encompasses various mechanisms, including its effects on immune response modulation, efficacy against specific pathogens, and its role in clinical settings such as surgical prophylaxis. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against Gram-positive bacteria and some Gram-negative organisms.

Key Mechanisms:

  • Inhibition of Cell Wall Synthesis : this compound interferes with PBPs, disrupting the structural integrity of bacterial cells.
  • Broad Spectrum Activity : Effective against a variety of pathogens including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.

Immunomodulatory Effects

Recent studies have highlighted this compound's potential immunomodulatory effects. A study demonstrated that this compound reduced the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by cytokines such as IL-2, IL-4, and IL-15. This suggests that this compound may play a role in modulating immune responses beyond its antibacterial properties.

Study Findings:

  • Cytokine Inhibition : this compound decreased production of pro-inflammatory cytokines (IFN-γ, IL-17, TNF-α) in stimulated PBMCs.
  • Cell Proliferation : Significant reduction in cell proliferation was observed at concentrations as low as 100 µM when stimulated by IL-4 .

Clinical Efficacy

This compound has been extensively studied for its clinical efficacy in treating various infections. A multicenter study indicated that patients treated with this compound had a significantly lower risk of mortality compared to those receiving other antibiotics like nafcillin or oxacillin for methicillin-sensitive Staphylococcus aureus (MSSA) infections.

Comparative Effectiveness:

Study TypeThis compound GroupComparison GroupMortality Reduction
Multicenter Study3167 patientsNafcillin/Oxacillin37% reduction in 30-day mortality
Meta-analysisVarious studiesAntistaphylococcal PenicillinsOR 0.69 (95% CI 0.58 to 0.82)

Case Studies

  • Surgical Prophylaxis : A meta-analysis involving over 12,000 patients indicated that this compound is as effective as other cephalosporins in preventing surgical site infections (SSIs). The analysis concluded that this compound's use significantly reduces the incidence of SSIs across various surgical disciplines .
  • Treatment of MSSA Bacteremia : A comprehensive review showed that this compound treatment resulted in lower mortality rates compared to antistaphylococcal penicillins in patients with MSSA bacteremia . The findings suggest this compound's effectiveness in severe infections where timely intervention is crucial.
  • Tolerance in Allergic Patients : A study assessed the tolerability of this compound in patients with suspected non-IgE-mediated hypersensitivity reactions to nafcillin. The results indicated that this compound was well tolerated by the majority of patients, underscoring its safety profile even in sensitive populations .

Q & A

Basic Research Questions

Q. How should cefazolin dosing be optimized in obese patients to account for altered pharmacokinetics (PK) and pharmacodynamics (PD)?

Methodological Answer:

  • Studies recommend adjusting this compound doses in patients >120 kg to 9 g/day (vs. 3–6 g/day) to address PK/PD changes caused by obesity. Key parameters include serum/CSF concentration monitoring and renal function assessment. Data collection via REDCap ensures standardized capture of comorbidities, nephrotoxic drug interactions, and clinical outcomes .
  • Analytical Tools: Use HPLC-MS for serum/CSF quantification (LLOQ: 0.025 mg/L, accuracy: 85–115%) and 1-compartment PK modeling to estimate elimination rates and trough/peak concentrations .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with UV or tandem MS detection is standard. For serum/CSF:

  • Protein precipitation followed by quadratic calibration curves (1/x weighting) .
  • Validation requires intra-batch accuracy (85–115%) and CV ≤15% .
    • Case Example: In PK studies, centrifuging CSF samples at 2500 rpm for 20 minutes ensures cell-free supernatant for reliable analysis .

Q. Is there significant cross-reactivity between this compound and penicillin allergies?

Methodological Answer:

  • Meta-analysis of 77 studies (n=6,147) shows dual allergy rates of 0.7% (unconfirmed penicillin allergy) vs. 3.0% (confirmed allergy). Use graded challenges or skin testing in high-risk cohorts.
  • Key Data: Bayesian models (95% CrI: 0.1–1.7%) and surgical cohort analysis (0.1% dual allergy) support this compound’s safety in penicillin-allergic patients .

Q. How does this compound compare to antistaphylococcal penicillins (ASPs) for MSSA bacteremia?

Methodological Answer:

  • Retrospective cohort studies (propensity-score-matched) show no difference in treatment failure rates (15% vs. 15% at 12 weeks) but fewer adverse events with this compound (0% vs. 17% discontinuation).
  • Key Metrics: Meta-analyses favor this compound for reduced nephrotoxicity (OR: 0.4) and mortality (RR: 0.7) .

Advanced Research Questions

Q. What is the clinical relevance of the this compound inoculum effect in MSSA infections?

Methodological Answer:

  • In vitro studies show reduced this compound efficacy at high bacterial loads (e.g., >10⁵ CFU/mL). Animal models (rat endocarditis) demonstrate this compound’s inferiority to nafcillin (mean log₁₀ CFU reduction: 1.8 vs. 5.3, P=0.005) unless Bla-cured strains are used .
  • Clinical Strategy: Stepwise therapy (ASPs followed by this compound) mitigates inoculum effects in high-burden infections .

Q. How does this compound penetrate the cerebrospinal fluid (CSF) in CNS infections?

Methodological Answer:

  • Prospective PK studies in patients with external ventricular drains (EVDs) show CSF concentrations <10% of serum levels. Optimal dosing requires 2 g IV q8h to maintain CSF levels above MIC₉₀ for S. aureus (2 mg/L).
  • Data Source: CSF samples collected pre/post-dosing intervals, analyzed via HPLC-MS with log-linear trapezoidal PK modeling .

Q. What is the impact of dialysis modality on this compound clearance?

Methodological Answer:

  • Hemodialysis (HD): Post-HD dosing (20 mg/kg) achieves predialysis concentrations ≥70 mg/L (conventional HD) vs. 41.6 mg/L (high-flux HD). Therapeutic drug monitoring (TDM) is critical .
  • Peritoneal dialysis (PD): Dialysate flow rate (DFR) correlates with clearance (kel: =0.89). High DFR (>5.5 mL/min) necessitates dose escalation .

Q. Can continuous-flow manufacturing improve this compound production for research use?

Methodological Answer:

  • Novel continuous-flow synthesis reduces waste by 40% and cost by 25% vs. batch processing. Validated via real-time HPLC monitoring and scale-up trials (1–5 kg/day output) .

Q. Data Synthesis and Contradictions

  • Safety in MSSA Endocarditis: Observational studies report no mortality difference between this compound and ASPs, but meta-analyses note heterogeneity in IE patient subgroups .
  • Ethiopian Access: Despite STG/EML recommendations, this compound is absent from procurement lists due to supply chain gaps (2020–2023) .

Properties

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
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Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
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Molecular Formula

C14H14N8O4S3
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DSSTOX Substance ID

DTXSID2022753
Record name Cefazolin
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Molecular Weight

454.5 g/mol
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Physical Description

Solid
Record name Cefazolin
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Solubility

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L
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Mechanism of Action

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
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Color/Form

Needles from aqueous acetone

CAS No.

25953-19-9
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Melting Point

198-200 °C (decomposes)
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Retrosynthesis Analysis

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